3,4-Dimethoxyphenyl 2-iodobenzoate
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Overview
Description
3,4-Dimethoxyphenyl 2-iodobenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of two methoxy groups attached to a phenyl ring and an iodine atom attached to a benzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethoxyphenyl 2-iodobenzoate typically involves the esterification of 3,4-dimethoxyphenol with 2-iodobenzoic acid. One common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane. The reaction is carried out under nitrogen atmosphere at room temperature, followed by purification through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of esterification and the use of efficient coupling reagents and catalysts can be applied to scale up the production. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethoxyphenyl 2-iodobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles in the presence of a palladium catalyst, such as in Suzuki-Miyaura coupling reactions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding quinones under strong oxidizing conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Uses palladium catalysts and boronic acids under mild conditions.
Oxidation: Uses oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Uses reducing agents like LiAlH4 or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of various substituted phenyl benzoates.
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Scientific Research Applications
3,4-Dimethoxyphenyl 2-iodobenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,4-Dimethoxyphenyl 2-iodobenzoate is primarily related to its ability to participate in various chemical reactions. The iodine atom can act as a leaving group in substitution reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. The methoxy groups can undergo oxidation or reduction, leading to the formation of reactive intermediates that can interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar methoxy groups but different functional groups, used in neurotransmitter studies.
2-Iodosobenzoic Acid: A related compound used as an oxidizing agent and in organic synthesis.
Uniqueness
3,4-Dimethoxyphenyl 2-iodobenzoate is unique due to its combination of methoxy and iodine substituents, which provide distinct reactivity patterns and potential applications in various fields of research. Its ability to undergo diverse chemical transformations makes it a valuable compound for synthetic and medicinal chemistry.
Properties
Molecular Formula |
C15H13IO4 |
---|---|
Molecular Weight |
384.16 g/mol |
IUPAC Name |
(3,4-dimethoxyphenyl) 2-iodobenzoate |
InChI |
InChI=1S/C15H13IO4/c1-18-13-8-7-10(9-14(13)19-2)20-15(17)11-5-3-4-6-12(11)16/h3-9H,1-2H3 |
InChI Key |
LZMRWVKNBDPIGH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)OC(=O)C2=CC=CC=C2I)OC |
Origin of Product |
United States |
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